

Data Presentation: Octane Numbers of C11 Alkane Isomer Classes

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Compound of Interest

Compound Name: 2-Methyl-4-isopropylheptane

Cat. No.: B14542083

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While experimental data for all 159 isomers of undecane is not exhaustively compiled in public literature, valuable data on the blending octane numbers for different classes of C11 alkanes provide a clear illustration of the impact of structural isomerism. The following table summarizes these values, which are critical for understanding the performance of these compounds in fuel blends.

Alkane Class	Isomer Examples	Blending Research Octane Number (RON)	Blending Motor Octane Number (MON)
n-Undecane	CH ₃ (CH ₂) ₉ CH ₃	-35	-35
Monomethyl-decane	2-Methyldecane, 3-Methyldecane	5	5
Dimethyl-nonane	2,2-Dimethylnonane, 3,5-Dimethylnonane	35	35
Trimethyl-octane	2,2,4-Trimethyloctane, 2,3,5-Trimethyloctane	90	82
Reference Compounds			
n-Heptane	CH ₃ (CH ₂) ₅ CH ₃	0	0
Isooctane (2,2,4-Trimethylpentane)	(CH ₃) ₃ CCCH ₂ CH(CH ₃) ₂	100	100

Note: The data for C11 alkane classes are blending octane numbers, which are used to calculate the octane rating of fuel mixtures. By definition, n-heptane and isooctane have RON and MON values of 0 and 100, respectively.

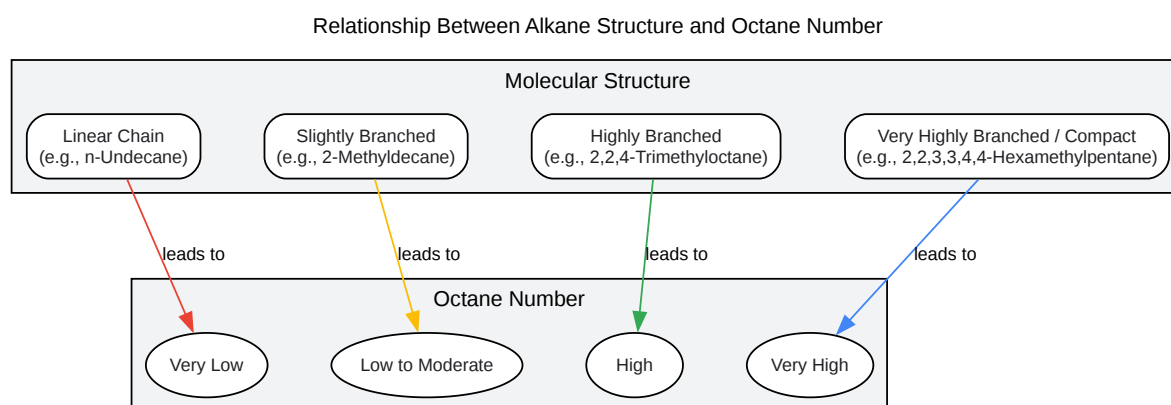
Analysis of Structure-Octane Number Relationship

The data unequivocally demonstrates a strong correlation between the degree of branching in C11 alkane isomers and their octane numbers.

- **Linear vs. Branched Isomers:** The straight-chain isomer, n-undecane, exhibits a very low octane number, indicating poor anti-knock properties. The introduction of even a single methyl group (monomethyl-decane) provides a significant boost in octane rating.
- **Degree of Branching:** As the number of methyl groups increases, so does the octane number. Dimethyl-nonanes show a marked improvement over monomethyl-decanes, and trimethyl-octanes have considerably higher octane numbers, approaching those of high-quality gasoline components.

- Compactness of Structure: While not explicitly detailed in the table for C11 isomers, the general principle is that more compact, spheroidal molecules (resulting from central branching) tend to have higher octane numbers. This is because they form more stable carbocation intermediates during the combustion process, which resists the uncontrolled autoignition that leads to knocking. Highly branched alkanes have a greater number of tertiary carbon-hydrogen bonds, which are more easily abstracted during combustion, leading to a more controlled burn.^{[1][2]}

The following diagram illustrates the fundamental relationship between the structural characteristics of alkanes and their corresponding octane numbers.



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Alkane Structure and Octane Number

Experimental Protocols: Determination of RON and MON

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized test methods developed by ASTM International. These methods involve the use of a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

ASTM D2699: Research Octane Number (RON)

This method is indicative of fuel performance under mild, low-speed driving conditions.

- **Engine Speed:** The CFR engine is operated at a constant speed of 600 rpm.
- **Intake Air Temperature:** The intake air is maintained at a temperature of 52°C (125°F).
- **Spark Timing:** The spark timing is fixed at 13 degrees before top dead center.
- **Procedure:** The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed. This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON = 100) and n-heptane (RON = 0). The RON of the test fuel is the percentage by volume of isooctane in the PRF blend that produces the same knock intensity. This is typically determined using a "bracketing" procedure, where the test fuel is compared against two PRF blends, one with a slightly higher and one with a slightly lower octane number.

ASTM D2700: Motor Octane Number (MON)

This method assesses fuel performance under more severe, high-speed, and high-load conditions, such as highway driving.

- **Engine Speed:** The CFR engine is operated at a higher speed of 900 rpm.
- **Intake Mixture Temperature:** The fuel-air mixture is preheated to 149°C (300°F).
- **Spark Timing:** The spark timing varies with the compression ratio.
- **Procedure:** Similar to the RON test, the MON of a fuel is determined by comparing its knock intensity in the CFR engine under these more severe conditions to that of PRF blends. The MON is the percentage by volume of isooctane in the PRF blend that matches the knock intensity of the test fuel.

The difference between RON and MON is known as the fuel's "sensitivity," and it provides an indication of how the fuel will perform under varying engine conditions.

Conclusion

The analysis of octane numbers for C11 alkane isomers clearly indicates that molecular structure is a critical determinant of anti-knock performance. A higher degree of branching consistently leads to higher Research and Motor Octane Numbers. While a comprehensive experimental dataset for all undecane isomers is not readily available, the data for isomer classes provide a robust framework for predicting the combustion behavior of these compounds. For researchers and professionals in the fuel and automotive industries, leveraging these structure-property relationships is essential for the design and development of high-performance, efficient, and reliable fuels. Further research to obtain experimental data on a wider range of highly branched C11 isomers would be invaluable for refining predictive models and advancing fuel formulation.

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